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Compound of Interest

Compound Name: Methyl cyclopentanecarboxylate

Cat. No.: B1359776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry

fragmentation behavior of methyl cyclopentanecarboxylate. The document details the

characteristic fragmentation patterns observed under electron ionization (EI), presents

quantitative data for key fragment ions, outlines a typical experimental protocol for its analysis

by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrates the primary

fragmentation pathways using detailed diagrams. This information is critical for the accurate

identification and characterization of this compound in various research and development

settings.

Compound Information
Compound Name: Methyl cyclopentanecarboxylate

Synonyms: Cyclopentanecarboxylic acid, methyl ester; Methyl cyclopentanoate[1][2][3][4]

CAS Registry Number: 4630-80-2[1][2][3][4]

Chemical Formula: C₇H₁₂O₂[1][2][3]

Molecular Weight: 128.17 g/mol [1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1359776?utm_src=pdf-interest
https://www.benchchem.com/product/b1359776?utm_src=pdf-body
https://www.benchchem.com/product/b1359776?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=0
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/inchi?ID=C4630802&Type=IR-SPEC&Index=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Data
The electron ionization mass spectrum of methyl cyclopentanecarboxylate is characterized

by a series of distinct fragment ions. The molecular ion peak (M⁺) is typically observed at m/z

128, although its abundance may be low. The base peak, the most intense signal in the

spectrum, is observed at m/z 87. Other significant fragments are found at m/z 100, 69, and 55.

Table 1: Key Fragment Ions and Relative Abundances
The quantitative data for the most significant ions in the EI mass spectrum of methyl
cyclopentanecarboxylate are summarized below. This data is compiled from the National

Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/z Proposed Fragment Ion Relative Abundance (%)

128 [C₇H₁₂O₂]⁺˙ (Molecular Ion) Low / Not reported in top 5

100 [M - C₂H₄]⁺˙ or [M - CO]⁺˙ 13.90

87 [M - C₃H₇]⁺ or [C₅H₇O]⁺ 99.99 (Base Peak)

69 [C₅H₉]⁺ 43.00

55 [C₄H₇]⁺ 14.50

Fragmentation Pathways
The fragmentation of methyl cyclopentanecarboxylate under electron ionization follows

pathways characteristic of esters and cyclic compounds. The initial ionization event involves

the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion

(m/z 128). Subsequent fragmentation proceeds through several key pathways illustrated below.
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Caption: Proposed fragmentation pathways for methyl cyclopentanecarboxylate under EI-

MS.

Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of methyl
cyclopentanecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This

protocol is based on general methodologies for the analysis of similar volatile esters.

4.1. Sample Preparation

Standard Solution: Prepare a stock solution of methyl cyclopentanecarboxylate (1 mg/mL)

in a suitable volatile solvent such as methanol or dichloromethane.

Working Solutions: Create a series of working standard solutions by serial dilution of the

stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Matrix: For analysis of the compound in a complex matrix, employ an appropriate

extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the
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analyte and minimize matrix interference.

4.2. GC-MS Instrumentation and Conditions

Gas Chromatograph (GC):

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm

I.D., 0.25 µm film thickness), is recommended for good separation.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250 °C.

Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher

concentrations.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Hold: 5 minutes at 250 °C.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Detector: Electron multiplier.

4.3. Data Acquisition and Analysis
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Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For

quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity

and selectivity by monitoring the characteristic ions (m/z 87, 100, 69, 55).

Data Analysis:

Identification: Identify the methyl cyclopentanecarboxylate peak in the total ion

chromatogram based on its retention time, which is determined by running a known

standard. Confirm the identity by comparing the acquired mass spectrum with a reference

spectrum from a library (e.g., NIST).

Quantification: For quantitative analysis, construct a calibration curve by plotting the peak

area of the base peak (m/z 87) against the concentration of the standard solutions.

Determine the concentration of the analyte in unknown samples by interpolation from the

calibration curve.
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Caption: General experimental workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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